

Spectroscopic Data Validation: A Comparative Guide to Octyl Benzoate and its Alternatives

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Compound of Interest

Compound Name: Octyl benzoate

Cat. No.: B135416

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For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Spectroscopic techniques are fundamental to this process, providing a detailed fingerprint of a molecule's structure. This guide offers a comprehensive comparison of the spectroscopic data for **octyl benzoate** against common alternatives—methyl benzoate, ethyl benzoate, and butyl benzoate—supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **octyl benzoate** and its shorter-chain alkyl counterparts. This data is essential for validating the identity and purity of these compounds.

Table 1: ^1H NMR Data (CDCl_3)

Compound	Aromatic Protons (ppm)	-O-CH ₂ - Protons (ppm)	Alkyl Protons (ppm)
Octyl Benzoate	8.05-8.02 (m, 2H), 7.55-7.51 (m, 1H), 7.44-7.39 (m, 2H)	4.31 (t, J=6.6 Hz, 2H)	1.79-1.65 (m, 2H), 1.42-1.25 (m, 10H), 0.87-0.81 (m, 3H)[1]
Methyl Benzoate	8.03-7.98 (m, 2H), 7.52-7.47 (m, 1H), 7.40-7.33 (m, 2H)	3.88 (s, 3H)	N/A
Ethyl Benzoate	8.06-8.02 (m, 2H), 7.55-7.50 (m, 1H), 7.45-7.40 (m, 2H)	4.37 (q, J=7.1 Hz, 2H)	1.38 (t, J=7.1 Hz, 3H)
Butyl Benzoate	8.06-8.01 (m, 2H), 7.58-7.51 (m, 1H), 7.45-7.39 (m, 2H)	4.32 (t, J=6.6 Hz, 2H)	1.78-1.68 (m, 2H), 1.52-1.40 (m, 2H), 0.96 (t, J=7.4 Hz, 3H) [1]

Table 2: ¹³C NMR Data (CDCl₃)

Compound	C=O (ppm)	Aromatic C (ppm)	-O-CH ₂ - (ppm)	Alkyl C (ppm)
Octyl Benzoate	166.6	132.7, 130.5 (C-q), 129.5, 128.3	65.1	31.8, 29.2 (2C), 28.6, 26.0, 22.6, 14.1
Methyl Benzoate	167.0	132.9, 130.2 (C-q), 129.5, 128.3	52.1 (-OCH ₃)	N/A
Ethyl Benzoate	166.6	132.8, 130.5 (C-q), 129.5, 128.3	60.9	14.3
Butyl Benzoate	166.6	132.7, 130.6 (C-q), 129.5, 128.3	64.8	30.7, 19.2, 13.7[1]

Table 3: Key Infrared (IR) Absorption Bands (Neat/Liquid Film)

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C (cm ⁻¹)	Aromatic C-H Bending (cm ⁻¹)
Octyl Benzoate	~1720	~1270, ~1110	~1602, ~1585	~710
Methyl Benzoate	~1724	~1275, ~1110	~1602, ~1585	~712
Ethyl Benzoate	~1720	~1271, ~1108	~1603, ~1585	~710
Butyl Benzoate	~1716	~1271, ~1108	~1606, ~1585	~708[2]

Table 4: Mass Spectrometry (EI-MS) Key Fragments (m/z and Relative Intensity)

Compound	Molecular Ion [M] ⁺	[C ₇ H ₅ O] ⁺	[C ₆ H ₅] ⁺	Other Key Fragments
Octyl Benzoate	234 (low)	105 (100%)	77 (54%)	123 (98%), 41 (27%), 70 (21%) [3]
Methyl Benzoate	136 (40%)	105 (100%)	77 (65%)	51 (35%)
Ethyl Benzoate	150 (22%)	105 (100%)	77 (53%)	122 (28%), 51 (26%)
Butyl Benzoate	178 (low)	105 (100%)	77 (42%)	123 (87%), 56 (26%)[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of the liquid benzoate ester in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Cap the NMR tube securely to prevent solvent evaporation.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Solvent: CDCl_3 .
 - Pulse Sequence: Standard single-pulse (zg30).
 - Acquisition Time (AQ): ~3-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds (a longer delay of $>5 \times T_1$ is required for accurate integration).
 - Number of Scans (NS): 8-16, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Solvent: CDCl_3 .
 - Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time (AQ): ~1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.

- Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
- Spectral Width: 0-220 ppm.
- Reference: CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.
 - Acquire a background spectrum of the clean, empty accessory.
 - Place one to two drops of the neat liquid ester directly onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin film.
- Data Acquisition:
 - Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity. The traditional transmission method with salt plates is also suitable.
 - Spectral Range: $4000\text{-}650\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

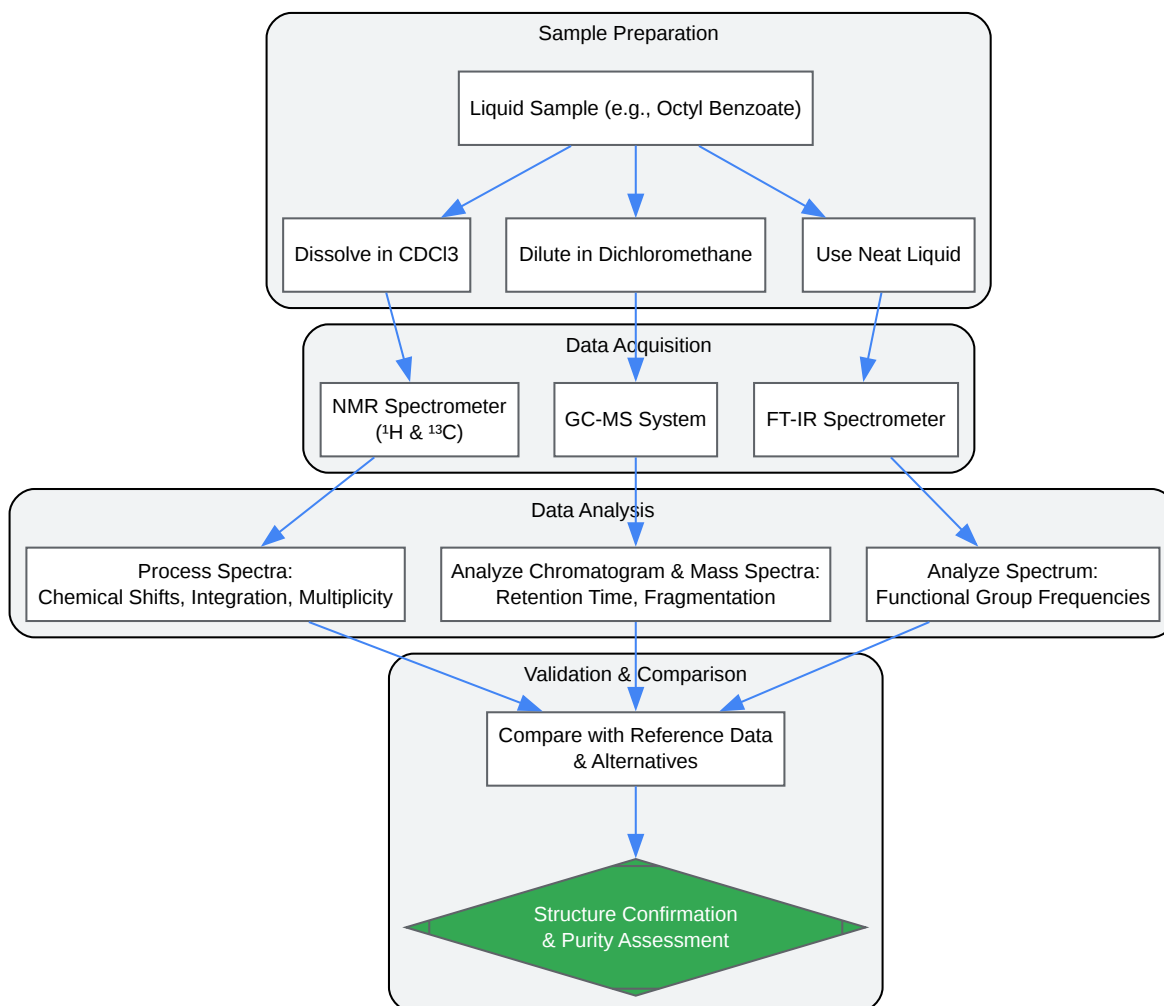
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the benzoate ester (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Transfer the solution to a 2 mL GC vial.
- Instrumentation and Conditions:

- GC Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical sample like **octyl benzoate**.



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Caption: Workflow for spectroscopic data validation of a liquid organic compound.

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